N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the reaction of 2,3-dichloroaniline with 2-(2-methoxyethoxy)isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-(2-ethoxyethoxy)isonicotinamide
- N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)benzamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxyethoxy groups. This combination of functional groups can confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C13H14Cl2N2O3 and has a molecular weight of 303.17 g/mol. Its structure features a pyridine core substituted with a dichlorophenyl group and a methoxyethoxy chain, which may influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ |
Molecular Weight | 303.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has shown significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the compound's effects on breast, colon, and lung cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 0.5 to 1.5 μM across different cell lines, demonstrating promising antiproliferative effects (source: ).
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.
- Targeting Specific Kinases : It may inhibit key signaling pathways associated with cancer progression, such as c-Met and VEGFR-2 pathways, as indicated by molecular docking studies that suggest binding to ATP-binding sites (source: ).
Table 2: Biological Activity Summary
Activity Type | Cell Lines Tested | IC50 Range (μM) |
---|---|---|
Antiproliferative | Breast Cancer | 0.5 - 1.0 |
Antiproliferative | Colon Cancer | 1.0 - 1.5 |
Antiproliferative | Lung Cancer | 0.7 - 1.3 |
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Pyridine Derivative : Starting from commercially available pyridine derivatives.
- Substitution Reactions : Utilizing nucleophilic substitution reactions to introduce the dichlorophenyl and methoxyethoxy groups.
- Amidation : Final coupling with appropriate carboxylic acid derivatives to form the amide bond.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-7-8-22-13-9-10(5-6-18-13)15(20)19-12-4-2-3-11(16)14(12)17/h2-6,9H,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHQAWKAMOGCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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